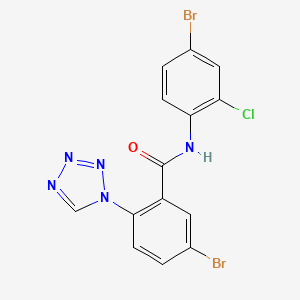
C14H8Br2ClN5O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C14H8Br2ClN5O is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C14H8Br2ClN5O typically involves multiple steps, including the formation of carbon-nitrogen bonds and the introduction of halogen atoms. Common synthetic routes may involve:
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions.
Amination: Formation of nitrogen-containing groups through amination reactions.
Oxidation: Introduction of oxygen atoms through oxidation reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production and consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
C14H8Br2ClN5O: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups in place of halogen atoms.
Applications De Recherche Scientifique
C14H8Br2ClN5O: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of C14H8Br2ClN5O involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
C14H8Br2ClN5O: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C14H8Br2ClN5: Lacks the oxygen atom, which may affect its reactivity and applications.
C14H8Br2N5O: Lacks the chlorine atom, which may influence its chemical behavior.
C14H8ClN5O: Lacks the bromine atoms, which may alter its interactions with other molecules.
The uniqueness of This compound lies in its specific combination of halogen, nitrogen, and oxygen atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H8Br2ClN5O |
|---|---|
Poids moléculaire |
457.51 g/mol |
Nom IUPAC |
5-bromo-N-(4-bromo-2-chlorophenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H8Br2ClN5O/c15-8-2-4-13(22-7-18-20-21-22)10(5-8)14(23)19-12-3-1-9(16)6-11(12)17/h1-7H,(H,19,23) |
Clé InChI |
LWMWTFTYTCFFBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)
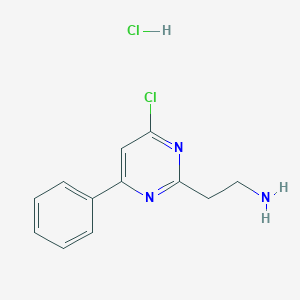
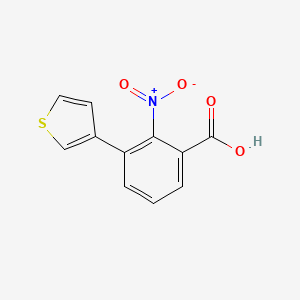

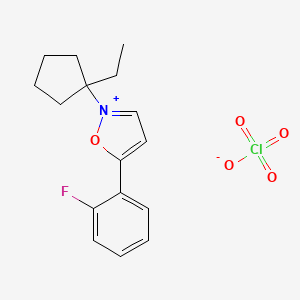
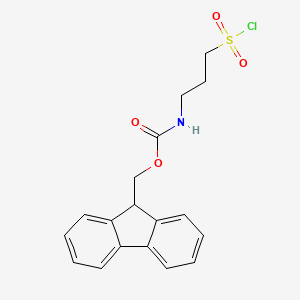
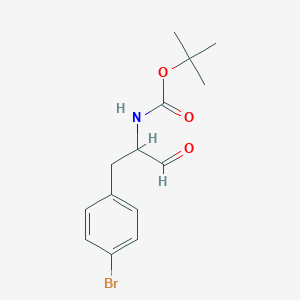
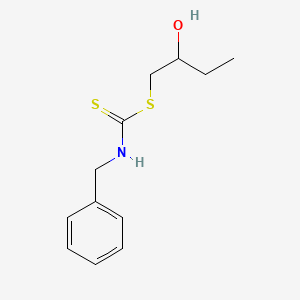
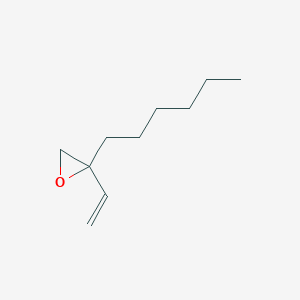
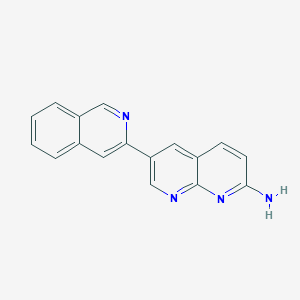
![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)
![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)

